molecular formula C12H8N2O9SSr2 B1496022 Ranelic acid strontium salt hydrate CAS No. 674773-07-0

Ranelic acid strontium salt hydrate

Cat. No.: B1496022
CAS No.: 674773-07-0
M. Wt: 531.5 g/mol
InChI Key: KXBBXBBUNMMNSU-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

Ranelic acid strontium salt hydrate, with the CAS RN 674773-07-0, is the stable, non-radioactive active pharmaceutical ingredient (API) of the anti-osteoporotic drug Strontium Ranelate . This compound is a unique "dual-action bone agent" (DABA) that has been shown to simultaneously promote bone formation by osteoblasts and inhibit bone resorption by osteoclasts in research models . Its mechanism of action is primarily attributed to the strontium cations acting as an agonist of the Calcium-Sensing Receptor (CaSR) on bone cells, which leads to increased osteoblast replication and differentiation, as well as induced apoptosis of osteoclasts . This makes it a valuable compound for research in bone metabolism, osteoporosis, and the development of biomaterials for bone healing and osseointegration . The compound has a molecular formula of C₁₂H₈N₂O₉SSr₂ and a molecular weight of 531.50 (for the hydrate form) . It typically appears as a white to light yellow powder or crystal . For optimal stability, this product must be stored in a cool, dark place, preferably in a freezer under -20°C and under an inert atmosphere . Please handle with appropriate safety precautions; this product is harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and serious eye irritation . Please Note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

distrontium;5-[bis(carboxylatomethyl)amino]-3-(carboxylatomethyl)-4-cyanothiophene-2-carboxylate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O8S.H2O.2Sr/c13-2-6-5(1-7(15)16)10(12(21)22)23-11(6)14(3-8(17)18)4-9(19)20;;;/h1,3-4H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22);1H2;;/q;;2*+2/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBBXBBUNMMNSU-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(SC(=C1C#N)N(CC(=O)[O-])CC(=O)[O-])C(=O)[O-])C(=O)[O-].O.[Sr+2].[Sr+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O9SSr2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Physicochemical Characterization for Research Applications

Methodologies for Ranelic Acid Strontium Salt Hydrate (B1144303) Synthesis

The synthesis of ranelic acid strontium salt hydrate can be achieved through various methods, each with its own set of advantages and considerations for research applications.

Wet Chemical Precipitation Techniques

Wet chemical precipitation is a common and effective method for synthesizing this compound. This technique generally involves the reaction of a soluble strontium salt with ranelic acid in an aqueous solution, leading to the precipitation of the less soluble strontium ranelate.

One approach involves dissolving ranelic acid in an acidic aqueous solution, followed by the addition of a strontium salt solution. The pH is then carefully adjusted to induce precipitation. For instance, dissolving various amounts of strontium ranelate in a phosphoric acid aqueous solution and then adding it to a calcium hydroxide (B78521) aqueous suspension until a final pH of 8.8 is reached can be employed. nih.govacs.org The resulting precipitate is then collected, washed, and dried.

Another variation of wet chemical precipitation involves the use of different solvents. For example, reacting a strontium salt with ranelic acid in ethylene (B1197577) glycol can be used to prepare a specific crystalline form of strontium ranelate. google.com The choice of solvent and the control of parameters such as pH and temperature are critical in determining the physicochemical properties of the final product.

Industrial Synthesis Methods for Research Scale

For producing research-scale quantities of this compound, industrial synthesis methods are often adapted. A common route starts from citric acid and proceeds through several steps including decarboxylation, esterification, cyclization, alkylation, hydrolysis, and finally, salification with a strontium salt. magtechjournal.comresearchgate.net This multi-step process allows for the production of the compound with a total yield of approximately 42.6%. magtechjournal.comresearchgate.net The structure of the synthesized strontium ranelate is typically confirmed using analytical techniques such as Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H-NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR). magtechjournal.comresearchgate.net This method is considered advantageous due to its simplicity and low cost, making it suitable for industrial production for research purposes. magtechjournal.comresearchgate.net

Another patented industrial synthesis process involves reacting a suitable strontium source with ranelic acid or its precursors. magtechjournal.com The specifics of these industrial methods are often proprietary but are designed to be scalable and cost-effective.

Optimization of Reaction Conditions and Yield

Optimizing reaction conditions is crucial for maximizing the yield and controlling the purity of the synthesized this compound. Key parameters that are often manipulated include:

pH: The solubility of strontium ranelate is highly pH-dependent, being more soluble in acidic conditions (pH < 2) and only slightly soluble in neutral aqueous media. google.com Careful control of pH during precipitation is therefore essential for achieving a high yield.

Temperature: The temperature at which the reaction and precipitation are carried out can influence the crystal form and particle size of the product.

Stirring Speed: The rate of stirring during precipitation can affect the homogeneity of the reaction mixture and the resulting particle size distribution. For example, in the synthesis of strontium ranelate-loaded hydroxyapatite (B223615) nanoparticles, stirring at 350 rpm was maintained during the synthesis. nih.govacs.org

Reactant Concentration: The initial concentrations of the strontium salt and ranelic acid solutions can impact the rate of reaction and the efficiency of precipitation.

By systematically varying these parameters, researchers can optimize the synthesis process to obtain this compound with the desired characteristics for their specific research applications.

Characterization of Hydrate Forms and Their Stability

Ranelic acid strontium salt can exist in various hydration states, which significantly influence its physicochemical properties.

Anhydrate and Hydrate Forms

Several crystalline forms of strontium ranelate have been identified, including anhydrate and various hydrate forms. google.com Known hydrate forms include the octahydrate, heptahydrate, tetrahydrate, and nonahydrate. google.com One particular form crystallizes as a nonahydrate, but one water molecule is noted to be particularly labile, leading to a compound that may contain either eight or nine water molecules per molecule of strontium ranelate. tga.gov.au

An anhydrate form of strontium ranelate can be prepared by drying a hydrate form at a temperature above approximately 160°C. google.com Hydrate forms with a lower water content, ranging from about 1.5 wt. % to 5.5 wt. %, can also be prepared. google.com

Influence of Hydration State on Research Properties (e.g., solubility, stability)

The state of hydration has a profound impact on the properties of ranelic acid strontium salt, which is critical for its handling and use in research.

Solubility: Strontium ranelate is generally described as slightly soluble in purified water (3.7 mg/mL at saturation) and practically insoluble in organic solvents like methanol (B129727). tga.gov.au The specific hydrate form can influence the dissolution rate and equilibrium solubility. It is freely soluble in aqueous media at low pH (<2). google.com

Stability: The stability of the different hydrate forms can vary. The nonahydrate form is known, but one water molecule is labile, suggesting a potential for conversion between the nonahydrate and octahydrate forms. tga.gov.au The anhydrate form is obtained at high temperatures, indicating its thermal stability under those conditions. google.com The storage conditions, particularly temperature and humidity, are important for maintaining the desired hydration state. For research purposes, it is often stored at temperatures below 0°C. chemimpex.com

The following table summarizes the key properties of different forms of ranelic acid strontium salt:

PropertyAnhydrate FormHydrate Forms (e.g., Octahydrate, Nonahydrate)
Water Content < 1.5 wt. %Variable, e.g., nonahydrate has ~9 water molecules
Preparation Drying a hydrate at >160°C google.comPrecipitation from aqueous solution
Solubility in Water Slightly solubleSlightly soluble (3.7 mg/mL for the common form) tga.gov.au
Solubility in Organic Solvents Practically insolublePractically insoluble tga.gov.au
Appearance -Yellowish-white powder tga.gov.au

Spectroscopic and Chromatographic Identification for Purity Assessment in Research

Infrared Spectroscopy

Infrared (IR) spectroscopy is a critical tool for the structural characterization of this compound. By analyzing the absorption of infrared radiation, specific functional groups within the molecule can be identified. Fourier Transform Infrared (FTIR) spectroscopy has been used to record the infrared spectra of the compound, typically within the wavelength range of 4000 to 400 cm⁻¹. rsc.org

A key diagnostic peak for strontium ranelate is observed in the region of 2220 cm⁻¹. rsc.org This absorption is attributed to the stretching vibration of the cyano (C≡N) group, a distinctive feature of the ranelic acid molecule. rsc.org The presence and sharpness of this peak serve as a confirmation of the compound's identity. Another characteristic peak assigned to the stretching vibration of the carboxylic acid salt appears at 1579 cm⁻¹. rsc.org

Functional Group Characteristic Absorption Peak (cm⁻¹) Vibration Mode
Cyano (C≡N)2220 rsc.orgStretching
Carboxylic Acid Salt1579 rsc.orgStretching

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound, with commercial grades often specifying a purity of ≥98% as determined by HPLC. sigmaaldrich.comsigmaaldrich.com Specifically, reverse-phase HPLC (RP-HPLC) methods have been developed and validated for the routine analysis and quality control of the ranelate moiety in bulk material. researchgate.netnih.govresearchgate.net

Validated RP-HPLC methods provide reliable and reproducible results for purity assessment. nih.gov In one such method, strontium ranelate was eluted at approximately 4.4 minutes using UV detection at 321 nm, with the method demonstrating no interference from excipients. researchgate.netnih.gov This technique was proven to be linear over a concentration range of 20–320 μg/mL. nih.gov The limit of detection (LOD) and limit of quantitation (LOQ) for this method were established at 0.06 μg/mL and 0.20 μg/mL, respectively, indicating high sensitivity. nih.gov Another developed RP-HPLC method used a mobile phase of monobasic potassium phosphate (B84403) buffer and methanol (3:1 v/v) with UV detection at 323 nm. researchgate.net

Parameter Method 1 Method 2
Technique Reverse-Phase HPLC (RP-HPLC) researchgate.netnih.govReverse-Phase HPLC (RP-HPLC) researchgate.net
Mobile Phase Not specified in abstractMonobasic potassium phosphate buffer and methanol (3:1 v/v) researchgate.net
Detection Wavelength 321 nm researchgate.netnih.gov323 nm researchgate.net
Flow Rate Not specified in abstract0.8 ml/min researchgate.net
Retention Time 4.4 minutes researchgate.netnih.govNot specified
Linearity Range 20–320 μg/mL nih.gov50-250 μg/ml researchgate.net
Correlation Coefficient (R²) 0.99998 nih.gov0.999 researchgate.net
Recovery 96.1–102.1 % nih.gov97-102 % researchgate.net
Limit of Detection (LOD) 0.06 μg/mL nih.govNot specified
Limit of Quantitation (LOQ) 0.20 μg/mL nih.govNot specified

Cellular and Molecular Mechanisms of Action: in Vitro and Ex Vivo Investigations

Osteoblastic Cell Lineage Effects

The anabolic effects of ranelic acid strontium salt hydrate (B1144303) are largely attributed to its direct actions on cells of the osteoblastic lineage, from early precursors to mature osteoblasts.

Ranelic acid strontium salt hydrate has been demonstrated to enhance the replication and proliferation of pre-osteoblastic and osteoblastic cells. nih.govnih.gov Studies using various cell lines, including pre-osteoblastic MC3T3-E1 cells and pluripotent mesenchymal C3H10T1/2 cells, have shown that strontium ranelate increases cell numbers in a dose-dependent manner. nih.gov This proliferative effect is a key component of its bone-forming activity. In fact, some research indicates that strontium ranelate can increase pre-osteoblast replication. researchgate.net

The mechanisms underlying this increased proliferation are multifaceted. One proposed pathway involves the activation of the calcium-sensing receptor (CaSR), which in turn triggers downstream signaling cascades. nih.govnih.gov However, research also suggests the existence of other mechanisms. For instance, in MC3T3-E1 cells, the proliferative response to strontium ranelate involves a Protein Kinase C (PKC) and Protein Kinase D (PKD) pathway. In C3H10T1/2 cells, the p38 mitogen-activated protein kinase (MAPK) pathway appears to be involved. nih.gov Interestingly, the activation of these signaling pathways by strontium ranelate can be delayed compared to the rapid response induced by calcium, suggesting the potential involvement of autocrine growth factors released by the cells in response to the compound. nih.gov

Table 1: Effects of this compound on Osteoblastic Cell Proliferation

Cell Line Concentration Observed Effect Signaling Pathway Implicated Reference
MC3T3-E1 Dose-dependent Increased cell number PKC/PKD pathway nih.gov
C3H10T1/2 Dose-dependent Increased cell number p38 MAPK pathway nih.gov
PA20-h5 100 µM Promoted cell proliferation Not specified nih.gov
Rat Calvarial Cultures 0.01–1 mM Enhanced cell replication Not specified nih.gov

Beyond stimulating proliferation, this compound actively promotes the differentiation of pre-osteoblasts into mature, matrix-synthesizing osteoblasts. cellagentech.comnih.govnih.govdrugbank.com This is a critical step in the bone formation process. A hallmark of this maturation is a significant, dose-dependent increase in alkaline phosphatase (ALP) activity, a key enzyme associated with the initial phases of matrix mineralization. nih.govresearchgate.net Elevated ALP activity signifies a shift towards a more mature osteoblastic phenotype. nih.gov

The compound has been shown to stimulate osteoblast differentiation in various in vitro models, including bone marrow-derived stromal cells and pre-osteoblastic cell lines. nih.gov This effect is thought to be a primary contributor to its therapeutic bone-forming actions. nih.govosti.gov The process of differentiation is complex and involves the upregulation of specific osteogenic genes. nih.gov

A crucial function of mature osteoblasts is the synthesis of the organic matrix of bone, which is primarily composed of type I collagen, along with various non-collagenic proteins. This compound has been found to stimulate the synthesis of both collagenous and non-collagenous proteins by osteoblasts. researchgate.net

Specifically, studies have shown that strontium can promote collagen synthesis. nih.gov In some cell models, strontium ranelate has been observed to increase the synthesis of the organic matrix. nih.gov This enhanced protein production contributes to the formation of a robust and healthy bone matrix, which is essential for subsequent mineralization.

Following the synthesis of the organic matrix, the final stage of bone formation is its mineralization, a process that is also enhanced by this compound. nih.gov In vitro studies have consistently demonstrated that treatment with this compound leads to a dose-dependent increase in the formation of mineralized nodules, which are characteristic of bone tissue. nih.govresearchgate.net

In cultures of bone marrow-derived stromal cells, strontium ranelate was found to significantly increase the formation of mineralized colony-forming unit-osteoblasts (CFU-obs). nih.govosti.gov This indicates that the compound not only promotes the differentiation of osteoblasts but also enhances their functional ability to create a mineralized extracellular matrix. nih.govresearchgate.net The incorporation of strontium into the apatite crystal lattice of the newly formed bone mineralized matrix is also a noted phenomenon. nih.gov

The effects of this compound on osteoblast proliferation, differentiation, and function are underpinned by its ability to modulate gene expression and intracellular signaling pathways. nih.gov The compound has been shown to influence the expression of key osteogenic genes. For example, in bone marrow-derived stromal cells, it increases the expression of Runx2 and bone sialoprotein (BSP). nih.govosti.gov In U-33 pre-osteoblastic cells, it enhances the expression of Runx2 and osteocalcin (B1147995). nih.govosti.gov The specific genes affected can vary depending on the cell type and its stage of differentiation. nih.govosti.gov

Several signaling pathways have been implicated in mediating the actions of strontium ranelate. The calcium-sensing receptor (CaSR) is considered a key target, and its activation is thought to initiate many of the downstream effects. nih.gov Other important pathways include the mitogen-activated protein kinase (MAPK) signaling cascade and the nuclear factor-kappa B (NF-κB) pathway. nih.govnih.gov It has been proposed that the intact strontium ranelate complex, rather than just the strontium ion, may be responsible for some of these effects by antagonizing NF-κB activation. nih.gov

Among the various signaling molecules affected by this compound, Protein Kinase C (PKC) has been identified as playing a role in its mechanism of action. nih.gov In vitro studies have shown that strontium ranelate can activate PKC in osteoblastic cells. nih.gov This activation appears to be part of the signaling cascade that leads to increased cell replication. nih.gov In MC3T3-E1 pre-osteoblastic cells, the proliferative response to strontium ranelate has been specifically linked to a PKC/PKD (Protein Kinase D) pathway. nih.gov While calcium can also activate PKC, the kinetics of activation by strontium ranelate are delayed, suggesting a distinct or additional mechanism of action. nih.gov

Modulation of Gene Expression and Signaling Pathways

Activation of p38 Mitogen-Activated Protein Kinase (MAPK)

In vitro studies have demonstrated that this compound treatment can influence intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway. Specifically, the activation of p38 MAPK has been implicated in the osteogenic effects of the compound. This pathway is known to play a crucial role in the differentiation of osteoblasts, the cells responsible for new bone formation. The stimulation of p38 MAPK by this compound is considered a key event that contributes to the upregulation of osteoblast activity.

Enhancement of c-Fos and EGR-1 Gene Expression

This compound has been shown to enhance the expression of immediate early genes like c-Fos and EGR-1 (Early Growth Response-1) in bone cells. These genes encode transcription factors that are rapidly and transiently induced in response to extracellular stimuli and are pivotal in regulating cellular processes like proliferation and differentiation.

The co-induction of c-Fos and Egr-1 has been observed in various developmental processes, including skeletal development. nih.gov In the context of bone, the expression of Egr-1 is noted in mesenchymal components of developing teeth, cartilage, and bone, showing a similar pattern to c-Fos expression. nih.gov This suggests a coordinated role for these transcription factors in skeletal tissue formation. nih.gov The upregulation of c-Fos is a critical step for the conversion of osteoclast precursors into mature osteoclasts. nih.gov Furthermore, Egr-1 has been identified as a key regulator in tissue repair and matrix remodeling processes. nih.gov

Upregulation of Osteogenic Markers (Runx, ALP, BSP, BGP)

A hallmark of the anabolic activity of this compound is the upregulation of key osteogenic markers. In vitro studies consistently show that treatment with the compound leads to increased expression of:

Runt-related transcription factor 2 (Runx2): A master transcription factor essential for osteoblast differentiation. nih.govnih.gov

Alkaline Phosphatase (ALP): An early marker of osteoblast activity and matrix mineralization. nih.govnih.govnih.gov

Bone Sialoprotein (BSP): A non-collagenous protein involved in the nucleation of hydroxyapatite (B223615) crystals during mineralization. nih.govnih.govnih.gov

Bone Gamma-Carboxyglutamate Protein (BGP) or Osteocalcin (OCN): A late marker of osteoblast differentiation, secreted by mature osteoblasts and incorporated into the bone matrix. nih.govnih.gov

Continuous in vitro treatment of mouse calvaria cells with this compound for 22 days resulted in elevated expression of ALP, BSP, and OCN, which correlated with an increase in the number of bone nodules. nih.gov This demonstrates the compound's direct effect on promoting the maturation and function of bone-forming cells. nih.gov

Osteogenic MarkerEffect of this compoundReference
Runx2Upregulated nih.govnih.gov
ALPUpregulated nih.govnih.govnih.gov
BSPUpregulated nih.govnih.govnih.gov
BGP (Osteocalcin)Upregulated nih.govnih.gov
Regulation of Osteoprotegerin (OPG) / Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL) Ratio

This compound exerts a significant influence on the critical OPG/RANKL signaling pathway, which is a key regulator of bone resorption. Osteoblasts secrete both OPG and RANKL, which have opposing effects on osteoclasts. RANKL binds to its receptor, RANK, on the surface of osteoclast precursors, promoting their differentiation and activation. OPG acts as a decoy receptor, binding to RANKL and preventing it from interacting with RANK, thereby inhibiting osteoclastogenesis.

MoleculeEffect of this compoundCellular SourceConsequenceReference
OPGIncreased expression and secretionOsteoblastsInhibition of osteoclast differentiation nih.govresearchgate.net
RANKLDecreased expressionOsteoblastsInhibition of osteoclast differentiation nih.gov
OPG/RANKL Ratio Increased Overall inhibition of bone resorption nih.govresearchgate.net

Osteoclastic Cell Lineage Effects

In addition to its anabolic effects on osteoblasts, this compound exhibits potent anti-resorptive properties by directly and indirectly targeting the osteoclastic cell lineage.

Inhibition of Osteoclast Differentiation

Multiple in vitro studies have confirmed that this compound inhibits the differentiation of osteoclast precursors into mature, multinucleated osteoclasts. nih.govnih.govcaldic.com This inhibitory effect is mediated through several mechanisms. As previously mentioned, the increased OPG/RANKL ratio orchestrated by osteoblasts plays a crucial indirect role. nih.gov

Furthermore, direct effects on osteoclast precursors have been observed. The compound has been shown to interfere with signaling pathways essential for osteoclastogenesis, such as the NF-κB pathway. nih.gov By suppressing these signaling cascades, this compound effectively reduces the pool of mature osteoclasts available to resorb bone. nih.gov

Inhibition of Carbonic Anhydrase II and Vitronectin Receptor Expression

Further contributing to its anti-resorptive properties, strontium ranelate has been shown to inhibit the expression of key molecules involved in osteoclast function. Specifically, in chicken bone marrow cultures, strontium ranelate dose-dependently inhibits the expression of both carbonic anhydrase II and the alpha-subunit of the vitronectin receptor. nih.gov Carbonic anhydrase II is an enzyme crucial for the acidification of the resorption lacuna, a necessary step for bone demineralization. The vitronectin receptor is essential for the attachment of osteoclasts to the bone matrix, a prerequisite for bone resorption. By downregulating these critical components, strontium ranelate effectively hampers the resorptive activity of osteoclasts.

Role of Calcium-Sensing Receptor (CaSR) in Mediating Cellular Responses

A significant portion of strontium ranelate's biological effects are mediated through its interaction with the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor present on the surface of both osteoblasts and osteoclasts. nih.govnih.gov

Agonist Activity and Affinity

Strontium, being chemically similar to calcium, acts as an agonist for the CaSR. nih.govwikipedia.org This means that strontium can bind to and activate the receptor, mimicking the effects of calcium. While strontium demonstrates a lower affinity for the CaSR compared to calcium, it is still capable of eliciting a full agonist response. nih.gov This activation of the CaSR is a pivotal event that triggers downstream signaling cascades within the bone cells.

Downstream Signaling Cascades (PLC, IP3, DAG, NF-κB)

Upon activation of the CaSR by strontium, a cascade of intracellular signaling events is initiated. This includes the activation of phospholipase C (PLC). PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The activation of this pathway ultimately leads to the nuclear translocation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a role in promoting osteoclast apoptosis. mdpi.com Studies have shown that strontium-induced osteoclast apoptosis is dependent on this signaling pathway.

Investigating the Ranelate Moiety's Contribution to Biological Activity

This compound is composed of two strontium atoms and an organic moiety, ranelic acid. researchgate.net While the strontium ion is largely credited with the therapeutic effects on bone metabolism, the role of the ranelate moiety has also been a subject of investigation. Ranelic acid is an organic acid that functions as a chelating agent. medkoo.combiocat.comwikipedia.org Its primary role in the compound is to facilitate the delivery of strontium to the bone. In vitro studies have suggested that the biological effects of strontium ranelate are primarily attributable to the strontium ion, with the ranelate moiety itself not exhibiting significant direct biological activity on bone cells. researchgate.net

Interactions with Biological Systems: in Vitro and Preclinical Models

Application in Bone Tissue Engineering Research

The unique dual action of strontium ranelate on bone metabolism—stimulating bone formation while inhibiting bone resorption—has made it a compound of significant interest in bone tissue engineering. nih.gov Research in this area has explored various strategies to locally deliver strontium to enhance bone regeneration and implant integration.

Strontium Functionalization of Biomaterials

A prominent strategy in bone tissue engineering involves the functionalization of biomaterials with strontium. mdpi.comnih.gov This approach aims to deliver strontium ions directly to the site of bone defects, thereby promoting a favorable environment for bone healing and regeneration. mdpi.combohrium.com Biomaterials such as calcium phosphate (B84403) ceramics, bioactive glasses, and polymers have been functionalized with strontium to leverage its beneficial effects on bone cells. mdpi.comnih.gov

Mechanism of Action: Strontium ions are known to stimulate the replication of pre-osteoblastic cells and promote their differentiation into mature osteoblasts. mdpi.combohrium.com This is partly achieved through the activation of the calcium-sensing receptor (CaSR) on bone cells, as strontium can act as an agonist for this receptor due to its similarity to calcium. mdpi.comfrontiersin.orgnih.gov Activation of CaSR can trigger downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to increased expression of osteogenic markers like runt-related transcriptional factor 2 (RUNX2). mdpi.comfrontiersin.orgnih.gov

In Vitro Evidence: Studies have shown that strontium-releasing biomaterials can enhance the proliferation and differentiation of osteoblasts while inhibiting the activity of osteoclasts, the cells responsible for bone resorption. frontiersin.orgnih.govnih.gov This dual effect is considered crucial for tipping the balance towards net bone formation. frontiersin.orgnih.gov

Strontium Ranelate-Loaded Hydroxyapatite (B223615) Nanoparticles for Local Delivery Studies

To achieve controlled and localized delivery, strontium ranelate has been incorporated into various carrier systems, with hydroxyapatite (HAp) nanoparticles being a notable example. acs.org HAp is a natural mineral component of bone, making it a highly biocompatible carrier for bone-targeted therapies. acs.org

Controlled Release: Loading strontium ranelate into HAp nanoparticles allows for a sustained release of the compound at the site of a bone defect. acs.orgfrontiersin.org This localized delivery can potentially maximize its therapeutic effects on bone regeneration while minimizing systemic exposure. acs.orgfrontiersin.org

Enhanced Osteoinductivity: In vitro studies have demonstrated that strontium ranelate-loaded HAp nanoparticles can promote the proliferation and osteogenic differentiation of cells like MC3T3-E1, a pre-osteoblastic cell line. nih.gov The expression of osteogenic marker genes is often upregulated in the presence of these nanoparticles. nih.gov

Below is a data table summarizing the composition of different microspheres developed for local delivery studies:

Microsphere TypeStrontium (Sr) %Silver (Ag) %Phosphorus (P) %Calcium (Ca) %
PM 0000
SR-PM 0.92 ± 0.14000
SR-PM-Ag 0.96 ± 0.150.235 ± 0.08200
SR-PM-Ag-HA 0.95 ± 0.160.248 ± 0.0920.12 ± 0.0250.401 ± 0.015

Data adapted from a study on strontium ranelate-loaded microspheres. nih.gov

Impact on Osseointegration in Research Models

Osseointegration, the direct structural and functional connection between living bone and the surface of a load-bearing artificial implant, is critical for the success of orthopedic and dental implants. Preclinical studies in animal models have investigated the potential of strontium ranelate to enhance this process. preprints.orgnih.gov

Animal Studies: Research in rat models has shown that systemic administration of strontium ranelate can improve the osseointegration of titanium implants. nih.govnih.gov These studies have reported significant increases in biomechanical fixation (pull-out strength), as well as improvements in the bone microarchitecture around the implant. nih.gov

Improved Bone Microarchitecture: Micro-computed tomography (micro-CT) analyses in these studies have revealed a greater bone-to-implant contact and increased bone volume in the vicinity of the implants in animals treated with strontium ranelate. nih.govnih.gov

The following table presents key findings from an animal study on the effects of strontium ranelate on implant osseointegration:

ParameterControl GroupStrontium Ranelate GroupPercentage Increase
Maximal Push-out Force --117.7%
Ultimate Shear Strength --103.5%
Percent Bone Volume --63.1%
Percent Osseointegration --48.3%
Bone Area Density --55.6%
Bone-to-Implant Contact --49.0%

Data from a study on titanium implant osseointegration in osteoporotic rats. nih.gov

Studies on Chondrocyte Metabolism

Beyond its effects on bone, strontium ranelate has also been investigated for its potential influence on cartilage health, particularly in the context of osteoarthritis. In vitro studies have focused on its interaction with chondrocytes, the sole cell type found in healthy cartilage.

Stimulation of Chondrocyte Anabolism and Proteoglycan Synthesis

In vitro experiments using human chondrocytes have indicated that strontium ranelate can stimulate anabolic processes within these cells. nih.gov

Increased Proteoglycan Production: Studies have shown that strontium ranelate can significantly stimulate the production of proteoglycans (PGs), which are essential components of the cartilage extracellular matrix. nih.govdntb.gov.ua This effect appears to be, at least in part, an ionic effect of strontium, as similar results have been observed with strontium chloride. nih.govdntb.gov.ua

Interaction with Growth Factors: Strontium ranelate has been found to enhance the stimulatory effect of insulin-like growth factor-I (IGF-I) on proteoglycan synthesis. nih.govdntb.gov.ua

Effects on Cartilage Matrix Formation

The anabolic effects of strontium ranelate on chondrocytes translate to a positive impact on the formation of the cartilage matrix. nih.gov

Modulation of Signaling Pathways: Research suggests that strontium ranelate may promote chondrogenic differentiation by inhibiting the Wnt/β-catenin signaling pathway. nih.govproquest.com In vitro studies have shown that it can inhibit the expression of β-catenin and increase the expression of chondrogenic markers such as Sox-9, Col-II, and aggrecan. nih.govproquest.com This modulation of signaling pathways contributes to a cellular environment that favors cartilage matrix synthesis over degradation. proquest.comresearchgate.net

Ex Vivo and In Vitro Bone Microarchitecture and Mechanical Properties

Ranelic acid strontium salt hydrate (B1144303) has been the subject of extensive preclinical investigation to characterize its effects on bone quality. These studies, conducted in various animal models, have focused on the compound's influence on the structural and mechanical properties of bone at the tissue and microscopic levels. The findings from these in vitro and ex vivo analyses provide a foundational understanding of the material and architectural changes induced by the compound.

Influence on Bone Structural Units (Trabecular and Cortical Bone)

Preclinical studies have consistently demonstrated that ranelic acid strontium salt hydrate positively influences the microarchitecture of both trabecular and cortical bone. nih.gov The compound is understood to rebalance bone turnover, which leads to significant improvements in key structural parameters. nih.gov

In the trabecular compartment, treatment with this compound in animal models, such as ovariectomized rats (a model for postmenopausal osteoporosis), has been shown to preserve the trabecular microarchitecture. nih.govresearchgate.net Histomorphometric analyses from various studies have identified specific improvements, including an increase in trabecular number and thickness, and a corresponding decrease in trabecular separation. mdpi.comclinmedjournals.org Micro-CT analysis of bone biopsies has further substantiated these findings, showing a shift in trabecular structure from a rod-like to a more robust plate-like configuration. nih.gov

Summary of Preclinical Findings on Bone Microarchitecture

Bone CompartmentParameterObserved EffectAnimal Model
Trabecular BoneTrabecular NumberIncrease clinmedjournals.orgOvariectomized Rats
Trabecular ThicknessIncrease mdpi.comGrowing Mice
Trabecular SeparationDecrease mdpi.comGrowing Mice
Cortical BoneCortical ThicknessIncrease nih.govclinmedjournals.orgPostmenopausal Women Biopsies, Animal Models
Cortical AreaIncrease mdpi.comGrowing Mice

Effects on Bone Strength and Resistance Determinants in Experimental Models

The observed improvements in bone microarchitecture translate into enhanced bone strength and resistance to fracture in experimental settings. nih.gov Studies in various animal models, including intact and ovariectomized rats, have demonstrated significant improvements in the mechanical properties of bone following treatment with this compound. nih.govresearchgate.net

Biomechanical testing of bones from these animals has revealed an increase in maximal load, which is the force required to fracture the bone. nih.govresearchgate.net Furthermore, an increase in the energy to failure has been noted, indicating that the bone can absorb more energy before fracturing. nih.govresearchgate.net This enhancement is largely attributed to an increment in plastic energy, suggesting that the newly formed bone is capable of greater deformation prior to failure. nih.govresearchgate.net In ovariectomized rat models, the administration of this compound was found to prevent the deterioration of vertebral mechanical properties. nih.gov

Effects on Bone Mechanical Properties in Preclinical Models

Mechanical ParameterObserved EffectSignificanceReference Model
Maximal LoadIncreaseIndicates higher force required for fracture.Intact and Ovariectomized Rats nih.govresearchgate.net
Energy to FailureIncreaseBone can absorb more energy before fracture.Intact Rats nih.govresearchgate.net
Plastic EnergyIncreaseSuggests greater deformation capacity before fracture.Intact Rats nih.govresearchgate.net

Analysis of Bone Crystallinity (X-ray Diffraction, Raman Micro-spectroscopy)

The incorporation of strontium into the bone mineral matrix and its effect on crystal characteristics have been investigated using advanced analytical techniques. Studies utilizing synchrotron radiation with X-ray diffraction have shown that strontium is incorporated into the mineral crystals only in newly formed bone during treatment. nih.gov

X-ray diffraction analysis of human bone biopsies revealed that up to 0.5 of every 10 calcium atoms in the hydroxyapatite crystals can be replaced by strontium in these newly formed bone packets or osteons. nih.gov This substitution results in a corresponding shift in the apatite lattice spacing. However, the same study concluded that the fundamental characteristics of the plate-shaped bone mineral crystals, specifically their thickness and length, were not affected by the treatment. nih.gov Another study in monkeys noted no significant alteration in crystal characteristics following administration of the compound. nih.gov

Findings on Bone Crystallinity and Strontium Incorporation

Analytical TechniqueKey FindingImplication
X-ray DiffractionStrontium replaces up to 5% of calcium atoms in the hydroxyapatite lattice of newly formed bone. nih.govDemonstrates direct incorporation of strontium into the mineral phase.
No significant change in the thickness or length of mineral crystals. nih.govSuggests the fundamental crystal structure and size are maintained.
Raman Micro-spectroscopyIonic substitutions (e.g., Sr for Ca) can affect the crystallinity of hydroxyapatite. nih.govHighlights the influence of elemental composition on the material properties of bone mineral.

Advanced Analytical Research Methodologies

Quantification of Strontium and Ranelic Acid in Research Matrices

The accurate determination of strontium and ranelic acid concentrations in various biological samples, such as plasma, serum, urine, and tissue, is fundamental to pharmacokinetic and bioequivalence studies. To achieve the required sensitivity and selectivity, researchers employ a range of advanced analytical methods.

Elemental spectrophotometry, particularly atomic absorption spectrophotometry (AAS), is a well-established technique for the quantification of strontium in biological materials nih.gov. This method relies on the principle that atoms absorb light at specific wavelengths. In the context of strontium ranelate research, flameless atomic absorption spectrometry (FAAS) has been utilized for the determination of strontium in plasma and urine researchgate.net. This technique involves atomizing the sample in a graphite furnace and measuring the absorption of a strontium-specific light source. To overcome potential interferences from other ions present in biological samples, such as sodium, potassium, aluminum, and phosphate (B84403), masking agents like lanthanum chloride and potassium chloride are often added to both standards and samples nemi.gov.

UV-Visible spectrophotometry has also been employed for the determination of the ranelic acid moiety of strontium ranelate in bulk and pharmaceutical dosage forms researchgate.netijsr.net. This method is based on the measurement of light absorption by the ranelic acid molecule at a specific wavelength, typically around 321-323 nm researchgate.netijsr.net. The method has been validated according to ICH guidelines and has shown good linearity, accuracy, and precision for the quantification of strontium ranelate ijsr.net.

Table 1: Validation Parameters for UV-Spectrophotometric Determination of Strontium Ranelate

Parameter Result Reference
Wavelength of Maximum Absorption (λmax) 323 nm ijsr.net
Linearity Range 5-50 µg/ml ijsr.net
Limit of Detection (LOD) 0.2263 µg/ml ijsr.net
Limit of Quantification (LOQ) 0.68 µg/ml ijsr.net
Recovery 96.86-104.54% ijsr.net

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of the organic component, ranelic acid, in various matrices. Reversed-phase HPLC (RP-HPLC) methods are commonly developed and validated for the routine quality control and quantification of strontium ranelate japsonline.comresearchgate.net. These methods typically utilize a C18 column and a mobile phase consisting of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer japsonline.comresearchgate.net. Detection is usually performed using a UV detector at the wavelength of maximum absorbance for ranelic acid researchgate.net.

Method validation is a critical aspect of HPLC analysis, ensuring the reliability of the obtained results. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) mdpi.comnih.govmdpi.com.

Table 2: Exemplary HPLC Method Validation Parameters for Ranelic Acid Quantification

Parameter Reported Range/Value
Linearity Range 10 to 60 µg/ml japsonline.com
Correlation Coefficient (r²) > 0.998 japsonline.com
Accuracy (% Recovery) 97.1–101.9% mdpi.com
Precision (% RSD) < 2% mdpi.com
Limit of Detection (LOD) 1.078 µg/ml japsonline.com
Limit of Quantification (LOQ) 3.267 µg/ml japsonline.com

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive and specific technique for elemental analysis, making it ideal for quantifying strontium in biological samples and for studying its release from various formulations nih.govnih.gov. ICP-MS can measure strontium concentrations at very low levels, which is crucial for pharmacokinetic studies where trace amounts of the element need to be detected in serum or other biological fluids nih.govnih.gov.

In bioequivalence studies of different strontium ranelate formulations, a validated ICP-MS method was developed to quantify exogenous strontium in human serum nih.gov. This method demonstrated high throughput and sensitivity, with a lower limit of quantification (LLOQ) that allowed for the accurate measurement of strontium levels following oral administration nih.gov. The validation of such methods typically includes assessing linearity, precision, accuracy, and stability nih.gov. Furthermore, ICP-MS has been instrumental in determining the total amount of strontium in bone samples from animals treated with strontium-containing compounds nih.gov. In vitro drug release studies from delivery systems have also utilized techniques like UV/VIS spectroscopy to determine the content of strontium ranelate in the release medium nih.govresearchgate.net.

Table 3: Validation Summary for ICP-MS Quantification of Strontium in Human Serum

Parameter Specification Reference
Linearity Range 1.00-500 ng/mL nih.gov
Intra-day Precision (RSD) < 8.0% nih.gov
Inter-day Precision (RSD) < 8.0% nih.gov
Accuracy (RE) ±3.0% nih.gov
Lower Limit of Quantification (LLOQ) 10 ng/ml nih.gov

Microanalytical Techniques for Bone Tissue Research

Understanding the mechanism of action of ranelic acid strontium salt hydrate (B1144303) involves investigating its effects on the composition and structure of bone tissue at a microscopic level. Various microanalytical techniques are employed to map the distribution of strontium within the bone matrix and to analyze the changes in bone mineral at the nanoscale.

X-ray microanalysis, often performed in conjunction with electron microscopy, is a powerful tool for determining the elemental composition of a sample at a microscopic scale. Energy Dispersive X-ray Spectroscopy (EDX or EDS) is a common X-ray microanalysis technique used to detect and quantify the distribution of elements within a sample. In bone tissue research, EDX has been used to confirm the presence and distribution of strontium in the bone of animals treated with strontium ranelate researchgate.netnih.gov. Studies have shown a clear strontium peak in the EDX spectra of bone from treated subjects, which is absent in control groups researchgate.net. This technique allows for the semi-quantitative analysis of the strontium-to-calcium ratio in different regions of the bone researchgate.net. Another related technique, X-ray fluorescence spectroscopy (XRF), has been used to quantify bone strontium accumulation in vivo in animal models nih.gov.

The incorporation of strontium into the bone mineral can lead to subtle changes in the nanostructure of the apatite crystals. High-resolution transmission electron microscopy (HRTEM) is a key technique for visualizing the atomic lattice of these nanocrystals researchgate.net. By analyzing HRTEM images, researchers can assess changes in crystal size, morphology, and crystallinity energymaterialslab.cn.

In conjunction with HRTEM, Fast Fourier Transform (FFT) analysis of the images provides information about the crystal lattice structure researchgate.net. Studies on bone from animals treated with strontium ranelate have utilized these techniques to investigate the effects of strontium incorporation on the apatite nanocrystals researchgate.netenergymaterialslab.cn. These analyses have revealed that while strontium is incorporated into the apatite lattice, it may not significantly alter the fundamental crystal structure at clinically relevant doses energymaterialslab.cn. However, at higher concentrations, changes in lattice parameters and crystallinity have been observed nih.govenergymaterialslab.cn.

Computational and Theoretical Modeling Studies

Homology Modeling of Calcium-Sensing Receptor (CaSR)

The Calcium-Sensing Receptor (CaSR) is a class C G-protein-coupled receptor (GPCR) that plays a crucial role in maintaining calcium homeostasis. researchgate.net Understanding its three-dimensional structure is a prerequisite for deciphering the binding of ligands like strontium and ranelic acid. Homology modeling has been a key technique to construct a 3D model of the CaSR, particularly its seven-transmembrane (7TM) domain. nih.gov

These homology models are crucial for subsequent computational analyses, such as molecular docking, to predict how ranelic acid and its strontium salt interact with the receptor at an atomic level. The accuracy of these models is continually improving with advancements in structural biology and computational techniques.

Molecular Docking Studies with Ranelic Acid and Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of ranelic acid strontium salt, docking studies are employed to understand how the ranelate moiety and strontium ions interact with the CaSR. These studies provide valuable information on the binding mode, the key interacting residues, and the nature of the forces driving the interaction.

Identification of Key Binding Residues

Through molecular docking simulations and site-directed mutagenesis studies, several key amino acid residues within the CaSR have been identified as crucial for ligand binding and receptor activation. While specific docking studies detailing the interaction of ranelic acid with a predefined set of residues like VAL1, SER18, SER2, and GLU241 are not extensively reported in publicly available literature, research on CaSR has identified several critical residues in the binding of Ca²⁺ and other allosteric modulators.

Structural and functional studies have revealed that the binding sites for Ca²⁺ and other agonists are located in the extracellular "Venus flytrap" domain. Key residues involved in the binding of Ca²⁺ and the synergistic activation by amino acids have been identified. For instance, residues such as Ser170, Asp190, and Glu297 are shared binding residues for both Ca²⁺ and the agonist TNCA, indicating their importance in receptor activation. elifesciences.orgnih.gov Other studies have pointed to a potential L-Phe-binding site composed of residues Leu51, Thr145, Ser170, Tyr218, and Ser272. nih.gov The mutation of these residues has been shown to significantly impact receptor activity. nih.govelifesciences.orgnih.gov

Table 1: Key Amino Acid Residues in the CaSR Binding Pocket

Residue Location/Role Reference
Ser170 Shared binding residue for Ca²⁺ and TNCA elifesciences.orgnih.gov
Asp190 Shared binding residue for Ca²⁺ and TNCA elifesciences.orgnih.gov
Glu297 Shared binding residue for Ca²⁺ and TNCA elifesciences.orgnih.gov
Tyr489 Involved in Ca²⁺ coordination elifesciences.orgnih.gov
Leu51 Part of potential L-Phe binding site nih.gov
Thr145 Part of potential L-Phe binding site nih.gov
Tyr218 Involved in both Ca²⁺ and L-Phe binding nih.gov
Ser272 Part of potential L-Phe binding site nih.gov

Analysis of Hydrogen Bonding Interactions

Hydrogen bonds are critical for the specificity and stability of ligand-receptor interactions. In molecular docking simulations, the analysis of hydrogen bonding patterns provides insights into how a ligand is anchored within the binding pocket. For ranelic acid, which has multiple carboxyl groups, the potential for forming hydrogen bonds with polar and charged residues in the CaSR binding site is high.

These interactions are fundamental in stabilizing the ligand-receptor complex and are thought to play a significant role in the conformational changes that lead to receptor activation. The hydroxyl groups of serine and threonine residues, as well as the carboxyl groups of aspartic and glutamic acid residues identified in the binding pocket, are prime candidates for forming hydrogen bonds with the ranelate molecule. The precise network of these hydrogen bonds determines the binding affinity and the efficacy of the ligand as an agonist.

Density Functional Theory (DFT) and Polarizable Continuum Model (PCM) Calculations

To gain a deeper and more quantitative understanding of the interactions at the quantum mechanical level, Density Functional Theory (DFT) and the Polarizable Continuum Model (PCM) have been employed. These methods are particularly useful for studying the electronic properties of the system and for accurately calculating the thermodynamics of ion exchange.

Evaluation of Ca²⁺/Sr²⁺ Exchange in Binding Sites

A key question regarding the action of strontium ranelate is how strontium ions (Sr²⁺) interact with the CaSR, which is naturally activated by calcium ions (Ca²⁺). DFT calculations combined with PCM have been used to evaluate the thermodynamics of Ca²⁺/Sr²⁺ exchange in the CaSR binding sites. nih.govsemanticscholar.orgnih.gov

Determination of Ca²⁺/Sr²⁺ Selectivity Determinants

A significant finding from DFT/PCM studies is that the primary Ca²⁺ binding sites in the activated CaSR are selective for Ca²⁺ over Sr²⁺. nih.govsemanticscholar.orgnih.gov This is evidenced by positive Gibbs free energy values for the Ca²⁺ to Sr²⁺ exchange reaction, indicating that the exchange is not spontaneous under standard conditions. semanticscholar.org

Table 2: Calculated Gibbs Free Energies for Ca²⁺ → Sr²⁺ Exchange in CaSR Binding Sites

Binding Site Gibbs Free Energy (kcal/mol) Selectivity Reference
Site 1 +1.7 to +3.1 Ca²⁺ selective semanticscholar.org
Site 3 Positive Ca²⁺ selective nih.govsemanticscholar.org
Site 4 Positive Ca²⁺ selective nih.govsemanticscholar.org

The selectivity is influenced by several factors. While the ionic radii of Ca²⁺ (1.00 Å) and Sr²⁺ (1.18 Å) are similar, the hydration energy of Ca²⁺ is more favorable than that of Sr²⁺. semanticscholar.org The calculations suggest that for a flexible binding site with no geometric constraints, the metal selectivity is nearly equal. However, the pre-organized and relatively inflexible nature of the CaSR binding pocket imposes an energy penalty for the binding of the larger Sr²⁺ ion. nih.govsemanticscholar.orgnih.gov Despite this, the energy penalty for Sr²⁺ is significantly less than for other divalent cations like Mg²⁺, which helps to explain why Sr²⁺ can still act as a CaSR agonist. nih.govsemanticscholar.orgnih.gov These findings from computational models provide a nuanced understanding of how strontium exerts its therapeutic effects by activating the CaSR, even though the receptor maintains a preference for its native agonist, calcium.

Future Directions and Emerging Academic Research Themes

Elucidation of Residual Unidentified Molecular Mechanisms

While significant progress has been made in understanding the mechanisms of action of ranelic acid strontium salt hydrate (B1144303), several molecular pathways remain to be fully identified. Current research indicates that the compound influences established signaling cascades such as Wnt, Akt, and mitogen-activated protein kinase (MAPK). nih.gov The activation of the Wnt signaling pathway by strontium is believed to be mediated by calcineurin (Cn)/nuclear factor of activated T-cells (NFATc) signaling. nih.gov Additionally, strontium-induced translocation of β-catenin, a key component of the canonical Wnt pathway, appears to be partly mediated by Akt activation downstream of the calcium-sensing receptor (CaSR). nih.gov

The pro-survival effects of strontium on osteoblasts are linked to the Akt pathway; however, its activation in cells lacking CaSR suggests the involvement of another, yet-to-be-identified, receptor. nih.gov Furthermore, while strontium treatment upregulates osteogenic gene expression through MAPK signaling, further research is required to confirm if this is mediated by CaSR in response to strontium stimulation. nih.gov Recent studies have also implicated the NF-κB pathway in the compound's inhibitory effects on osteoclastogenesis and its connection to autophagy. nih.gov The activation of the JAK2/STAT3 signaling pathway has also been identified as a mechanism by which strontium ranelate may inhibit alveolar bone resorption. capes.gov.br The interplay between these pathways and the full extent of receptor involvement are areas of active investigation. The heterogeneity of strontium's effects at the cellular level suggests a complex and multifaceted mechanism of action that is not yet fully understood. unibo.it

Investigation of Ranelate Moiety's Potential Synergistic or Modulatory Roles beyond Carrier Function

Ranelic acid strontium salt hydrate is composed of two stable strontium atoms and an organic moiety, ranelic acid. nih.govnih.gov In the gastrointestinal tract, the compound dissociates, and the pharmacological actions are attributed to the strontium ion. drugsincontext.com The ranelic acid component is largely considered to function as a carrier for the strontium ions, facilitating its delivery. capes.gov.br

Development of Novel In Vitro and Ex Vivo Research Models for Deeper Understanding

The advancement of in vitro and ex vivo models is crucial for a more profound understanding of the cellular and molecular effects of this compound. Traditional research has relied on 2D cell cultures, such as preosteoblastic MC3T3-E1 cells and pluripotent mesenchymal C3H10T1/2 cells, and various animal models, including rats and mice. nih.govnih.govnih.gov While these models have provided valuable foundational knowledge, there is a growing need for more complex and physiologically relevant systems.

Emerging research is now focusing on the development and application of advanced models that can better mimic the human bone microenvironment. These include:

3D Co-culture Systems: The co-culture of osteoblasts and osteoclasts is a promising approach to better represent the in vivo environment, as it includes the direct and indirect interactions between these key bone cells. nih.gov Three-dimensional scaffold-free models using cells from osteoporotic patients are being developed to test the efficacy of compounds and to potentially predict individual patient responsiveness to treatments. mdpi.com

Organ-on-a-Chip Models: These microfluidic devices can replicate key features of the bone tissue microenvironment, offering more biomimetic culture conditions and potentially greater predictive power for clinical outcomes. nih.govelsevierpure.com Bone-on-a-chip models allow for the precise control of fluid flow to simulate the shear stress experienced by bone cells and can be used to study the crosstalk between different bone cell types. bohrium.comurncst.com These platforms are being developed to study bone remodeling, disease pathogenesis, and the effects of therapeutic agents. nih.gov

Ex Vivo Bone Biopsies: Histomorphometric analysis of transiliac bone biopsies from patients has been used to evaluate changes in bone microarchitecture at the tissue level. drugsincontext.commdpi.com

The development of these novel models, particularly those that incorporate multiple cell types in a 3D arrangement and those that utilize human cells, is expected to provide a more accurate and detailed understanding of the biological effects of this compound. nih.govunibo.it

Comparative Research with Other Strontium Compounds in Fundamental Bone Biology Studies

To distinguish the specific effects of this compound from those of the strontium ion itself, comparative studies with other strontium salts are essential. A recent study in an ovariectomized female mouse model of osteoporosis directly compared the effects of strontium ranelate, strontium citrate, and strontium chloride. nih.gov This research evaluated the influence of these different formulations on bone mineral density, morphology, and microarchitecture. nih.gov

The study found that while all three strontium salts increased bone tissue mineral density and strontium content in the bone, there were variations in their efficacy. nih.gov For instance, micro-CT analysis revealed differences in their effects on the microarchitectural parameters of bone trabeculae. mdpi.com Such comparative research is crucial for determining whether the organic ranelate moiety confers any unique properties to the strontium salt beyond what would be expected from the strontium ion delivered by simpler salts like strontium chloride or strontium citrate. These studies help to isolate the variables and provide a clearer understanding of the fundamental biological effects of strontium in bone. nih.govnih.gov

Parameter Strontium Ranelate Strontium Citrate Strontium Chloride Source
Model Ovariectomized female miceOvariectomized female miceOvariectomized female mice nih.gov
Effect on Bone Mineral Density IncreasedIncreased (weakest effect)Increased nih.gov
Effect on Bone Microarchitecture Increased trabecular thicknessIncreased total volumeIncreased bone surface to total volume ratio nih.gov

Application of Advanced Omics Technologies (e.g., Transcriptomics, Proteomics) in Cellular Studies

The application of advanced "omics" technologies is set to revolutionize our understanding of the molecular mechanisms of this compound. These high-throughput techniques allow for a comprehensive analysis of the changes occurring within cells upon treatment.

Transcriptomics: RNA sequencing (RNA-seq) has been employed to identify differentially expressed genes in response to strontium. One study on bovine chondrocytes identified 111 differentially expressed genes, revealing that strontium is involved in pathways related to chondrocyte proliferation and differentiation, fat metabolism, and immune responses. nih.gov Another study using transcriptomics showed that strontium ranelate activates different sets of genes depending on the differentiation stage of the osteoblast, such as Runx2 and bone sialoprotein (BSP) in bone marrow-derived cells. nih.gov

Proteomics: The analysis of the entire protein complement of a cell or tissue can provide further insights into the functional consequences of gene expression changes. A combined transcriptomic and proteomic analysis of bovine chondrocytes identified 286 differentially expressed proteins, indicating strontium's role in the TGF-β and PI3K-Akt signaling pathways. nih.gov

Multi-omics Approaches: Integrating data from transcriptomics, proteomics, and metabolomics can provide a more holistic and systems-level understanding of the drug's mechanism of action. These approaches can help to construct detailed signaling networks and identify novel therapeutic targets.

The use of these omics technologies in cellular studies with human osteoblasts and osteoclasts will be instrumental in creating a detailed map of the molecular perturbations induced by this compound, moving beyond single-pathway analyses to a more integrated understanding of its effects on bone biology. nih.govnih.gov

Omics Technology Cell/Tissue Type Key Findings Source
Transcriptomics & ProteomicsBovine ChondrocytesIdentified 111 differentially expressed genes and 286 differentially expressed proteins. Implicated in TGF-β and PI3K-Akt signaling pathways, and fat metabolism. nih.gov
Transcriptomics (qRT-PCR)Human Primary OsteoblastsIncreased mRNA levels of OPG; suppressed mRNA levels of RANKL. Stimulated expression of Runx2. nih.gov
Transcriptomics (RT-PCR)Human Primary OsteoblastsIncreased mRNA levels of dentin matrix protein (DMP)-1 and sclerostin, suggestive of an osteocyte-like phenotype. nih.gov
TranscriptomicsMurine Bone Marrow Stromal CellsAnabolic effects may be mediated by induction of COX-2 and PGE2 production. capes.gov.br

Q & A

Basic Research Questions

Q. How can researchers synthesize and characterize different hydrate forms of ranelic acid strontium salt?

  • Methodological Answer : Hydrate forms are influenced by reaction conditions such as precipitating agent concentration (e.g., oxalic acid or ammonium oxalate) and temperature. For synthesis, adjust oxalic acid stoichiometry to favor neutral hydrate (SrC₂O₄·xH₂O) or acid salt hydrate (SrC₂O₄·yH₂C₂O₄·xH₂O) forms . Characterization involves thermogravimetric analysis (TGA) to determine water content, X-ray diffraction (XRD) for crystalline structure identification, and elemental analysis to confirm stoichiometry .

Q. What analytical techniques are optimal for determining the purity and stoichiometry of ranelic acid strontium salt hydrate?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with factorial design optimization (e.g., varying mobile phase pH and column temperature) ensures purity assessment . For stoichiometric validation, combine inductively coupled plasma mass spectrometry (ICP-MS) for strontium quantification and ion chromatography for anion (ranelate) analysis. Hydrate water content is confirmed via Karl Fischer titration .

Advanced Research Questions

Q. How can experimental design address contradictions in pharmacological data regarding ranelic acid strontium salt’s dual osteogenic/anti-resorptive effects?

  • Methodological Answer : Conflicting outcomes (e.g., efficacy vs. cardiovascular risks) require stratified in vitro/in vivo models. Use full factorial designs to test variables like dose-dependence (Sr²⁺ concentration) and exposure time on osteoblast/osteoclast co-cultures. Pair this with meta-analyses of preclinical studies to identify confounding variables (e.g., calcium intake variability) . Validate findings via longitudinal clinical datasets with covariate adjustment for comorbidities .

Q. What computational approaches model the chelation mechanism of ranelic acid with Sr²⁺ and Ca²⁺, and how do they inform experimental design?

  • Methodological Answer : Density functional theory (DFT) at the B3LYP/def2-TZVP level predicts binding energies and chelate stability in aqueous environments. Molecular dynamics (MD) simulations with well-tempered metadynamics reveal free energy profiles for Sr²⁺-Ca²⁺ exchange. These models guide experiments by identifying optimal pH ranges (e.g., pH 5–7 for Sr²⁺ selectivity) and validating force fields for in silico screening of derivative ligands .

Q. How can researchers resolve discrepancies in hydrate stability data during recrystallization or storage?

  • Methodological Answer : Stability is temperature- and humidity-dependent. Use controlled recrystallization protocols (e.g., slow evaporation at 25°C vs. rapid cooling) to isolate metastable vs. stable hydrates. Monitor phase transitions via dynamic vapor sorption (DVS) and differential scanning calorimetry (DSC). Discrepancies arise from kinetic vs. thermodynamic product formation, necessitating reproducibility studies across multiple batches .

Methodological Conflict Resolution

Q. What strategies validate the accuracy of cation-complex structures derived from computational models?

  • Methodological Answer : Cross-validate DFT/MD outputs with spectroscopic data. For example, compare simulated Sr–O bond lengths (from DFT) with extended X-ray absorption fine structure (EXAFS) measurements. Use nuclear magnetic resonance (NMR) to confirm ligand protonation states predicted by MD. Discrepancies >0.1 Å in bond lengths or >5° in angles warrant re-parameterization of force fields .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.